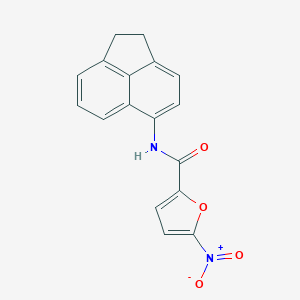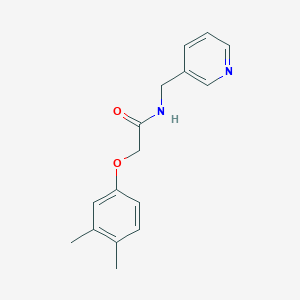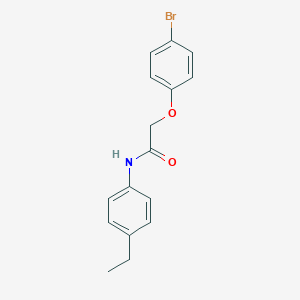![molecular formula C19H15N3O5 B251891 N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide](/img/structure/B251891.png)
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide, also known as MNFA, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell division and DNA replication, leading to the inhibition of tumor growth. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has also been shown to disrupt bacterial cell wall synthesis and inhibit fungal growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been shown to have low toxicity and minimal adverse effects on normal cells. In vitro studies have demonstrated that N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide can induce apoptosis, or programmed cell death, in cancer cells. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide is its broad-spectrum activity against a range of bacterial and fungal strains, including drug-resistant strains. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has also been shown to have low toxicity and minimal adverse effects on normal cells. However, one limitation of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate the mechanism of action of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide and its potential use in combination with other anti-tumor agents. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide could also be studied for its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis.
Méthodes De Synthèse
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide can be synthesized through a multi-step process involving the reaction of 2-nitrophenylhydrazine with 2-methylbenzoyl chloride to form a Schiff base. The Schiff base is then reacted with furfural in the presence of acetic acid to produce N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide. The purity of the compound can be improved through recrystallization using ethanol.
Applications De Recherche Scientifique
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been studied for its potential use as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antibacterial and antifungal properties. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been shown to exhibit activity against a range of bacterial and fungal strains, including drug-resistant strains. Additionally, N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C19H15N3O5 |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
N-[3-[(2-methylbenzoyl)amino]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O5/c1-12-5-2-3-8-15(12)18(23)20-13-6-4-7-14(11-13)21-19(24)16-9-10-17(27-16)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24) |
Clé InChI |
AKEUMMFCXLQBKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)